molecular formula C12H15ClN6O2 B13546860 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine

Cat. No.: B13546860
M. Wt: 310.74 g/mol
InChI Key: ODOJCFWIGJGTHI-UHFFFAOYSA-N
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Description

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is a complex organic compound with the molecular formula C12H15ClN6O2. This compound features a triazole ring, a pyridine ring, and various functional groups, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyridine ring. One common method involves the alkylation of 3(5)-nitro-1H-1,2,4-triazoles with butyl alcohols under acid-catalyzed conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitroamino group can yield amino derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroamino group can yield nitroso derivatives, while substitution of the chlorine atom can produce various substituted pyridines.

Scientific Research Applications

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The nitroamino group can undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3(5)-nitro-1,2,4-triazoles: These compounds share the triazole ring and butyl group but lack the pyridine ring.

    3-nitro-1,2,4-triazole-5-one (NTO): Similar in having a nitro group on the triazole ring but differs in the overall structure and functional groups.

Uniqueness

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is unique due to its combination of a triazole ring, a pyridine ring, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in multiple fields of research and industry.

Properties

Molecular Formula

C12H15ClN6O2

Molecular Weight

310.74 g/mol

IUPAC Name

N-[5-butyl-2-[(6-chloropyridin-3-yl)methyl]-1,2,4-triazol-3-yl]nitramide

InChI

InChI=1S/C12H15ClN6O2/c1-2-3-4-11-15-12(17-19(20)21)18(16-11)8-9-5-6-10(13)14-7-9/h5-7H,2-4,8H2,1H3,(H,15,16,17)

InChI Key

ODOJCFWIGJGTHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl

Origin of Product

United States

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